

A Technical Guide to 1-(Dimethylsulfamoyl)pyrazole for Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Dimethylsulfamoyl)pyrazole**

Cat. No.: **B169804**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, synthesis, and potential biological applications of **1-(Dimethylsulfamoyl)pyrazole**, a valuable heterocyclic building block for chemical and pharmaceutical research. This document details commercially available sources, outlines a detailed synthesis protocol, and presents a representative experimental workflow for evaluating its potential anticancer activities, including a relevant signaling pathway diagram.

Sourcing and Procurement of 1-(Dimethylsulfamoyl)pyrazole

1-(Dimethylsulfamoyl)pyrazole, also known as N,N-Dimethyl-1H-pyrazole-1-sulfonamide, is available from several chemical suppliers specializing in research chemicals. The following table summarizes key information for procurement.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Additional Information
Biosynth	133228-21-4	C ₅ H ₉ N ₃ O ₂ S	175.21 g/mol	Offered as a research chemical. [1]
Sigma-Aldrich	133228-21-4	C ₅ H ₉ N ₃ O ₂ S	Not Specified	Available under the Ambeed brand. [2]
Dayang Chem (Hangzhou) Co.,Ltd.	133228-21-4	Not Specified	Not Specified	Listed as a supplier on Echemi. [3]
ECHO CHEMICAL CO., LTD.	133228-21-4	Not Specified	Not Specified	Available through the TITAN brand. [4]
ChemBK	133228-21-4	Not Specified	Not Specified	Lists Shanghai Macklin Biochemical Co., Ltd. and Shanghai Amole Biotechnology Co., Ltd. as suppliers.

Synthesis of 1-(Dimethylsulfamoyl)pyrazole

The synthesis of **1-(Dimethylsulfamoyl)pyrazole** can be achieved through a two-step process involving the sulfonylation of pyrazole followed by amidation with dimethylamine. The following is a detailed experimental protocol based on general methods for the synthesis of pyrazole sulfonamides.

Step 1: Synthesis of 1H-Pyrazole-1-sulfonyl chloride

- Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chloroform.

- Reagent Addition: The flask is cooled to 0 °C in an ice bath. Chlorosulfonic acid is added dropwise to the stirred chloroform.
- Pyrazole Addition: A solution of pyrazole in chloroform is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux (approximately 60 °C) for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1H-pyrazole-1-sulfonyl chloride.

Step 2: Synthesis of **1-(Dimethylsulfamoyl)pyrazole**

- Reaction Setup: A round-bottom flask is charged with a solution of 1H-pyrazole-1-sulfonyl chloride in dichloromethane.
- Amine Addition: The solution is cooled to 0 °C. A solution of dimethylamine in dichloromethane and a base such as triethylamine or diisopropylethylamine is added dropwise.
- Reaction Progression: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by TLC.
- Work-up and Purification: After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure **1-(Dimethylsulfamoyl)pyrazole**.

Biological Activity and Experimental Protocols

Pyrazole sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)

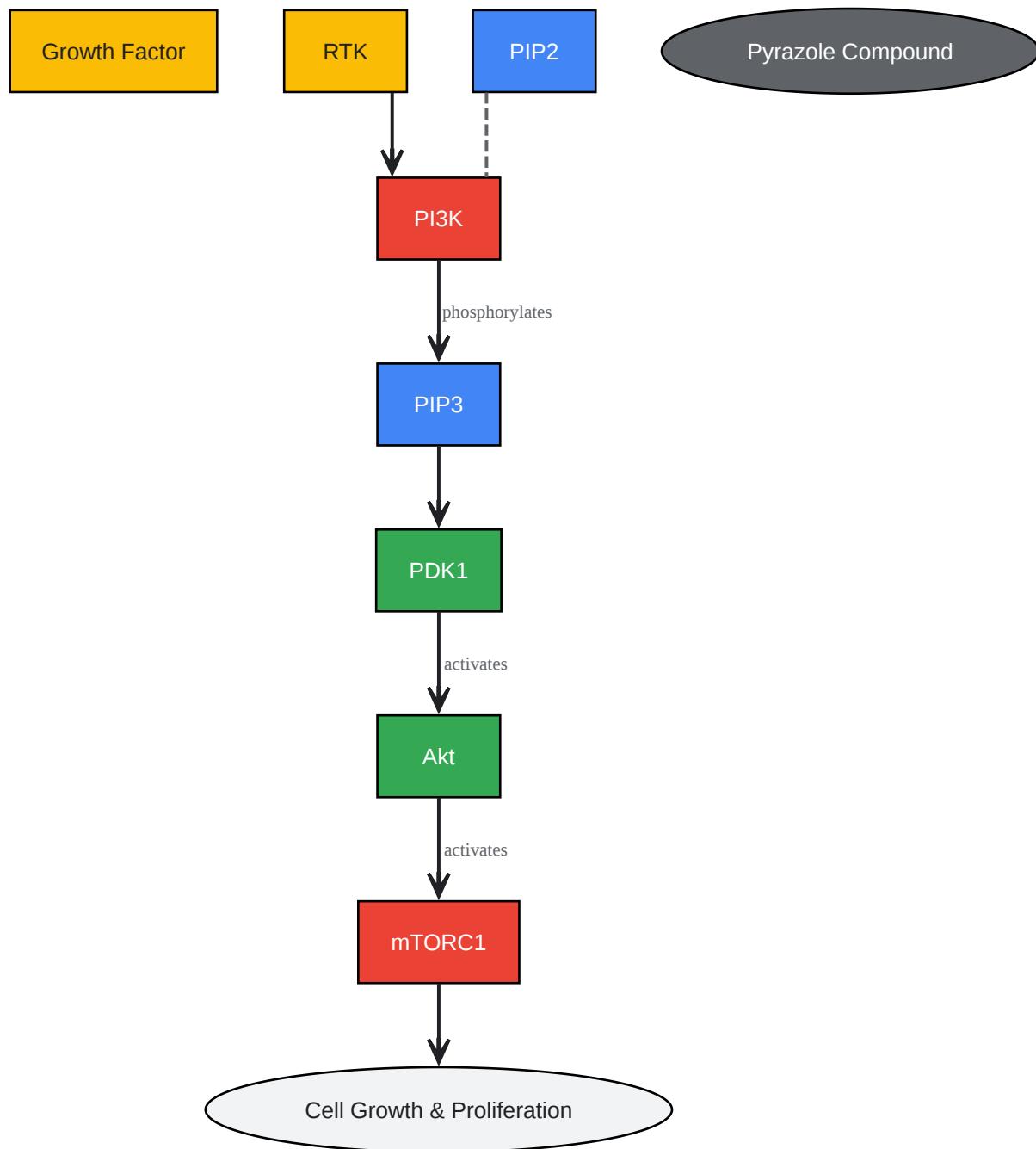
Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as carbonic anhydrases, cyclooxygenases (COX), and various protein kinases like Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).^{[8][9]}

The following is a representative experimental protocol to evaluate the potential anticancer activity of **1-(Dimethylsulfamoyl)pyrazole** on a human cancer cell line.

In Vitro Antiproliferative Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **1-(Dimethylsulfamoyl)pyrazole** on a selected cancer cell line (e.g., MCF-7 breast cancer cells).

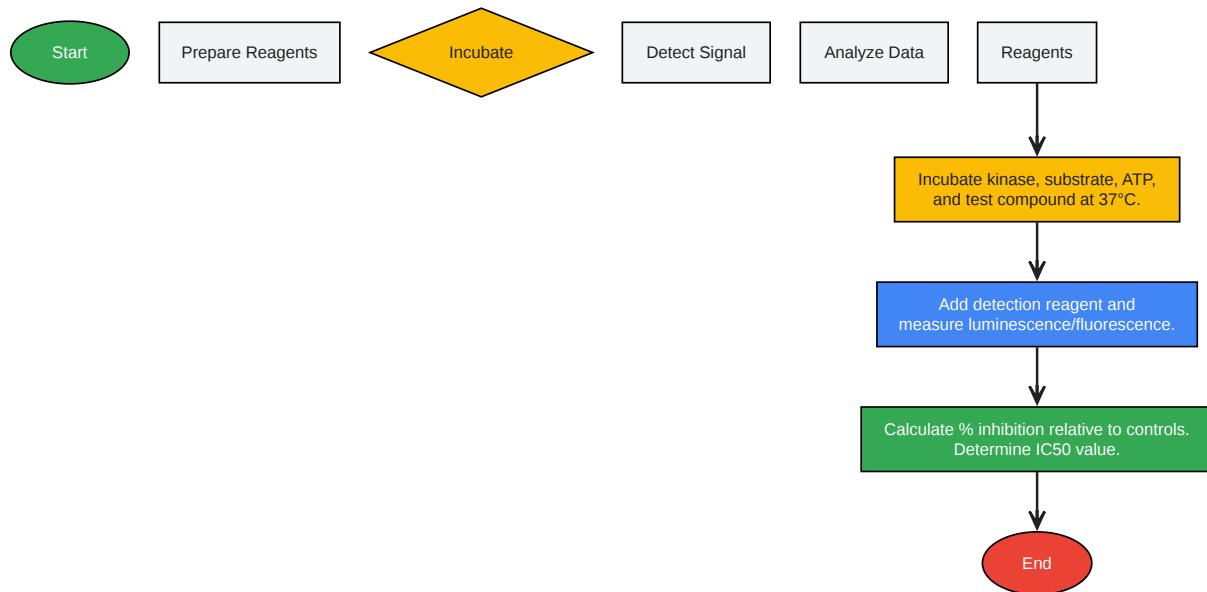
Methodology:


- Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37 °C with 5% CO₂.
- Compound Preparation: A stock solution of **1-(Dimethylsulfamoyl)pyrazole** is prepared in dimethyl sulfoxide (DMSO) and serially diluted to various concentrations with the culture medium.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Treatment: The culture medium is replaced with fresh medium containing the different concentrations of **1-(Dimethylsulfamoyl)pyrazole**. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
- Incubation: The plates are incubated for 48 or 72 hours.
- Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
- Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value is determined by plotting

the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.^[9]


Pyrazole derivatives have been investigated as inhibitors of components of this pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a pyrazole-based compound.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrazole compound.

Experimental Workflow for Kinase Inhibition Assay

To investigate if **1-(Dimethylsulfamoyl)pyrazole** inhibits a specific kinase in a relevant signaling pathway, such as PI3K, a direct enzyme inhibition assay can be performed.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Dimethylsulfamoyl)pyrazole | 133228-21-4 | IFA22821 [biosynth.com]
- 2. N,N-Dimethyl-1H-pyrazole-1-sulfonamide | 133228-21-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 1-(DiMethylsulfaMoyl)pyrazole-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-(Dimethylsulfamoyl)pyrazole for Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169804#where-to-purchase-1-dimethylsulfamoyl-pyrazole-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com